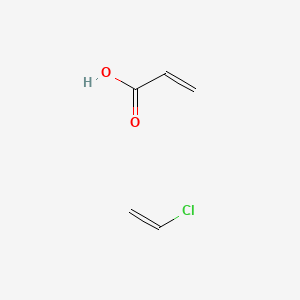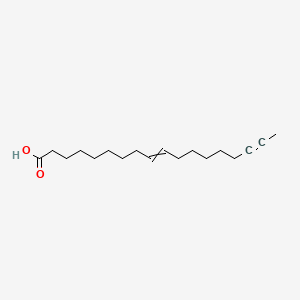
dqp-1105
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dqp-1105 is a complex organic compound that features a quinoline core, a pyrazolidine ring, and a butanoic acid moiety
準備方法
The synthesis of dqp-1105 typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone under basic conditions.
Synthesis of the pyrazolidine ring: The quinoline derivative undergoes a cyclization reaction with hydrazine derivatives to form the pyrazolidine ring.
Final coupling: The final step involves coupling the pyrazolidine-quinoline intermediate with a butanoic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
dqp-1105 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.
Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: Due to its potential bioactivity, it may be investigated for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It could be used in the development of new pharmaceuticals or agrochemicals, leveraging its unique chemical properties.
作用機序
The mechanism by which dqp-1105 exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s quinoline and pyrazolidine moieties may enable it to bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar compounds to dqp-1105 include other quinoline derivatives and pyrazolidine-containing molecules. For example:
Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their anti-malarial properties.
Pyrazolidine derivatives: Molecules such as phenylbutazone, which is used as an anti-inflammatory drug.
The uniqueness of this compound lies in its combination of these two moieties, potentially offering a broader range of biological activities and applications compared to its individual components.
特性
分子式 |
C29H24BrN3O4 |
|---|---|
分子量 |
558.4 g/mol |
IUPAC名 |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36) |
InChIキー |
MVYNQMRZRULRIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)CCC(=O)O |
同義語 |
4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid DQP 1105 DQP-1105 DQP1105 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide](/img/structure/B1230442.png)

![12-Imino-9-methyl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B1230446.png)
![{[(1r,7r)-4-(4-Acetamidophenyl)-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-1-yl]carbamoyloxy}acetic acid](/img/structure/B1230448.png)
![N-(4-fluorophenyl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1230449.png)
![1-(4-Methoxyphenyl)-3-[3-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B1230450.png)
![1-(4-Bromophenyl)-1'-methyl-6'-nitro-2'-phenylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione](/img/structure/B1230451.png)
![2-[2-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1230453.png)






